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Compound of Interest

tert-Butyl 4-bromothiazol-2-
Compound Name:
ylcarbamate

Cat. No.: B592143

In the landscape of modern medicinal chemistry, the strategic design of molecular building
blocks is paramount to the efficient discovery of novel therapeutics. tert-Butyl 4-bromothiazol-
2-ylcarbamate (CAS No. 944804-88-0) has emerged as a cornerstone intermediate, valued for
its unique combination of functionalities.[1][2] This guide provides an in-depth exploration of its
chemical properties, core reactivity, and practical applications, offering researchers and drug
development professionals a comprehensive resource for leveraging this powerful synthetic
tool.

The molecule's utility is rooted in its trifunctional nature:

e AThiazole Core: A privileged scaffold found in a wide array of biologically active compounds,
known for its diverse pharmacological activities including anticancer and antimicrobial
properties.[3]

o A C4-Bromo Substituent: A versatile synthetic handle, perfectly positioned for palladium-
catalyzed cross-coupling reactions to introduce molecular diversity.

o A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for
the C2-amino functionality, which can be selectively removed under acidic conditions for
subsequent derivatization.

This combination allows for a modular and strategic approach to library synthesis and lead
optimization, making it an indispensable asset in the synthetic chemist's toolbox.
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Core Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of tert-
Butyl 4-bromothiazol-2-ylcarbamate are summarized below.

Chemical Properties

Property Value Source(s)
CAS Number 944804-88-0 [1][4]
Molecular Formula CsH11BrN202S [1][4]
Molecular Weight 279.16 g/mol [5]

tert-butyl (4-bromo-1,3-thiazol-
IUPAC Name [4]
2-yl)carbamate

Appearance White to off-white solid [4]
Purity Typically 295% [1114]
N Store at 2-8°C under an inert
Storage Conditions [1][6]
atmosphere

Structural Representation

Caption: Structure of tert-Butyl 4-bromothiazol-2-ylcarbamate.

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified with
the signal word "Warning".

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory
irritation).

o Precautionary Measures: Always handle in a well-ventilated area or fume hood.[7] Wear
appropriate personal protective equipment (PPE), including safety glasses with side-shields,
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chemical-resistant gloves, and a lab coat.[7][8] Avoid breathing dust and prevent contact with
skin and eyes.[7][8]

o First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] For skin
contact, wash with plenty of soap and water.[7] If inhaled, move the person to fresh air.[7] If
swallowed, rinse mouth and seek medical attention.[8]

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides context
for its purity and stability. A common and logical approach involves the Boc-protection of the
corresponding amine precursor, 2-amino-4-bromothiazole.

Representative Synthesis Protocol: Boc Protection

This protocol is based on well-established procedures for the Boc protection of amino-
heterocycles.[9][10]

e Reaction Setup: To a solution of 2-amino-4-bromothiazole (1.0 eq) in an appropriate solvent
(e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask, add triethylamine (1.5
eq). Stir the mixture at room temperature.

» Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Bocz0, 1.2 eq) in the
same solvent to the reaction mixture. Causality Note: The addition of a non-nucleophilic base
like triethylamine is crucial to scavenge the acidic byproducts of the reaction, driving the
equilibrium towards the protected product.

o Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress
can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

e Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially
with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and
concentrate. The crude product can be purified by flash column chromatography on silica gel
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to yield the pure tert-butyl 4-bromothiazol-2-ylcarbamate.

Spectroscopic Characterization

While full spectral data should be obtained on a lot-specific Certificate of Analysis, the expected
NMR signals are as follows, based on its structure and data from analogous compounds:[11]

e 'H NMR: A sharp singlet around & 7.0-7.5 ppm corresponding to the C5 proton of the thiazole
ring. A large singlet at approximately & 1.5 ppm integrating to 9 protons, characteristic of the
tert-butyl group. A broad singlet for the N-H proton, which may vary in chemical shift
depending on solvent and concentration.

e 13C NMR: Resonances for the three thiazole carbons, with the C-Br carbon being the most
downfield. Signals for the Boc group carbons, including the quaternary carbon (~80-85 ppm)
and the methyl carbons (~28 ppm), as well as the carbonyl carbon (~150-155 ppm).

Core Reactivity and Synthetic Applications

The synthetic power of this molecule lies in the selective reactivity of its functional groups. The
C4-bromo bond is the primary site for introducing complexity via cross-coupling, while the Boc
group allows for controlled deprotection and subsequent functionalization of the C2-amine.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon
bonds.[3] For tert-butyl 4-bromothiazol-2-ylcarbamate, this reaction enables the introduction
of a vast array of aryl, heteroaryl, or vinyl groups at the C4 position, which is fundamental for
exploring structure-activity relationships (SAR).[3][12]
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tert-Butyl 4-bromothiazol-2-ylcarbamate (1.0 eq) G Cftgg/:é ((Zg ifépcihz)“(’) %‘3)5 eq)

PARlREB A (L2 E5) + Anhydrous Solvent (e.g., Toluene/Hz20)

~, 7

Combine reactants in a dry flask.
Establish inert atmosphere (N2 or Ar).

'

Add solvent and catalyst.
Heat mixture (e.g., 80-110 °C).
Monitor by TLC/LC-MS (2-24h).

'

Cool to RT.
Perform aqueous workup (extract with EtOAC).
Dry organic layer (Na2SOa).

l

Concentrate under reduced pressure.
Purify via flash column chromatography.

Desired 4-Arylthiazole Product

Click to download full resolution via product page

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Self-Validating Protocol: Suzuki-Miyaura Coupling

 Inert Atmosphere: To a dry reaction vessel, add tert-butyl 4-bromothiazol-2-ylcarbamate
(1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as K2COs or Cs2C0Os
(2.0 eq). Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three
times. Expertise Note: Maintaining an inert atmosphere is critical. Oxygen can oxidatively
degrade the phosphine ligands and the active Pd(0) catalyst, leading to failed or low-yielding
reactions.
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» Solvent and Catalyst: Under the inert atmosphere, add an anhydrous solvent system (e.g., a
mixture of toluene and water or dioxane). Degas the solvent by sparging with argon for 15-20
minutes. Add the palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%).

o Reaction: Stir the mixture at a temperature between 80-110 °C. The reaction progress
should be monitored periodically by TLC or LC-MS until the starting material is consumed

(typically 2-24 hours).

o Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl
acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate,
filter, and concentrate. The crude residue is purified by flash column chromatography to yield
the 4-substituted product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has revolutionized the
synthesis of aryl amines.[13][14] It allows for the coupling of the C4-bromo position with a wide
range of primary and secondary amines, providing direct access to compounds with significant
pharmaceutical relevance.[13][15]
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Pd Pre-catalyst (e.g., Pdz(dba)s, 1-2 mol%)
tert-Butyl 4-bromothiazol-2-ylcarbamate (1.0 eq) + Ligand (e.g., XPhos, 2-4 mol%)

+ Amine (1.2 eq) + Base (e.g., NaOtBu, 1.4 eq)
+ Anhydrous Solvent (e.g., Toluene)

o

Combine reactants in a glovebox or
under a strong inert atmosphere.

'

Add solvent, pre-catalyst, and ligand.
Heat mixture (e.g., 90-120 °C).
Monitor by TLC/LC-MS.

'

Cool to RT.
Quench carefully with water.
Perform aqueous workup & extract.

'

Concentrate under reduced pressure.
Purify via flash column chromatography.

Desired 4-Aminothiazole Product

Click to download full resolution via product page

Caption: Generalized workflow for Buchwald-Hartwig amination.

Self-Validating Protocol: Buchwald-Hartwig Amination

 Inert Atmosphere: In a glovebox or a flask under a strong flow of argon, combine tert-butyl
4-bromothiazol-2-ylcarbamate (1.0 eq), the amine coupling partner (1.2 eq), a strong, non-
nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium source (e.g.,
Pdz(dba)s, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).
Expertise Note: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich
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phosphine ligands like those developed by the Buchwald group are essential to facilitate
both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[15]

e Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vessel and
heat to the required temperature (typically 90-120 °C). Monitor the reaction's progress until
completion.

o Workup and Purification: Cool the reaction to room temperature. Carefully quench the
reaction by adding water or saturated aqueous ammonium chloride. Extract the product with
an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude
material via flash column chromatography.

Boc Group Deprotection: Unveiling the Amine

The Boc protecting group is stable to the basic conditions of most cross-coupling reactions but
can be easily removed with acid to reveal the free 2-aminothiazole. This allows for subsequent
reactions at the C2 position, such as acylation or sulfonylation.

Strong Acid (e.g., TFA)
Solvent (e.g., DCM)

N/

Combine substrate and solvent at 0 °C.
Add acid dropwise.
Stir at RT for 1-4h.

:

Concentrate under reduced pressure.
Neutralize with base (e.g., NaHCO:s).
Extract with organic solvent.

Boc-Protected Thiazole

Free 2-Aminothiazole

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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